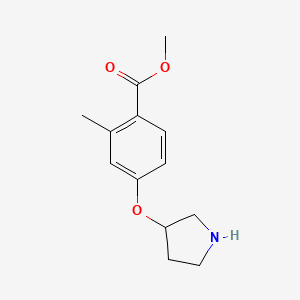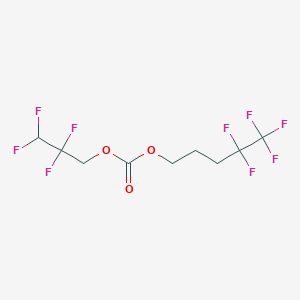
Cerium;propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cerium;propan-2-ol typically involves the reaction of cerium salts with propan-2-ol. One common method is the reduction of cerium(IV) oxide with propan-2-ol under controlled conditions. This reaction can be carried out in a solvent such as hexane, and the temperature and pressure conditions are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound can be produced using a solventless thermolysis process. This involves heating cerium-oleate powder under low pressure at around 320°C, followed by dispersion in hexane. This method is advantageous as it avoids the use of toxic solvents and allows for the production of highly concentrated cerium oxide nanoparticles .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium;propan-2-ol can undergo various chemical reactions, including:
Oxidation: Cerium can act as an oxidizing agent, facilitating the oxidation of propan-2-ol to acetone.
Reduction: Cerium can also participate in reduction reactions, where it is reduced from cerium(IV) to cerium(III).
Substitution: The hydroxyl group in propan-2-ol can be substituted with other functional groups in the presence of cerium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products:
Oxidation: Acetone is a major product when propan-2-ol is oxidized.
Reduction: Cerium(III) compounds are formed during reduction reactions.
Substitution: Depending on the substituent, various organic compounds can be formed.
Applications De Recherche Scientifique
Cerium;propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Mécanisme D'action
The mechanism of action of cerium;propan-2-ol involves the redox cycling between cerium(III) and cerium(IV) states. This redox activity allows cerium to act as a catalyst in various chemical reactions. In biological systems, cerium oxide nanoparticles can scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation . The molecular targets include reactive oxygen species and various cellular pathways involved in oxidative stress response .
Comparaison Avec Des Composés Similaires
Propan-2-ol (Isopropyl Alcohol): A common solvent and disinfectant with similar chemical properties but lacks the catalytic properties of cerium.
Cerium Oxide (CeO2): Widely used in catalysis and biomedical applications, but without the solvent properties of propan-2-ol.
Uniqueness: Cerium;propan-2-ol combines the catalytic properties of cerium with the solvent properties of propan-2-ol, making it a versatile compound for various applications. Its ability to participate in both oxidation and reduction reactions, along with its potential biomedical applications, sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C3H8CeO |
|---|---|
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
cerium;propan-2-ol |
InChI |
InChI=1S/C3H8O.Ce/c1-3(2)4;/h3-4H,1-2H3; |
Clé InChI |
QPCFYJSFLHCWBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)



![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)




![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)
